

3,4,5-Trimethoxyphenylacetic acid chemical structure and IUPAC name

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Compound of Interest

Compound Name: 3,4,5-Trimethoxyphenylacetic acid

Cat. No.: B1207566

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An In-depth Technical Guide to 3,4,5-Trimethoxyphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,4,5-trimethoxyphenylacetic acid**, a significant organic compound with applications in medicinal chemistry and organic synthesis. This document outlines its chemical identity, physicochemical properties, synthesis, and known biological activities, offering valuable insights for professionals in research and drug development.

Chemical Structure and IUPAC Name

3,4,5-Trimethoxyphenylacetic acid is a carboxylic acid characterized by a phenyl ring substituted with three methoxy groups at the 3, 4, and 5 positions and an acetic acid group at the 1 position.

Chemical Structure:

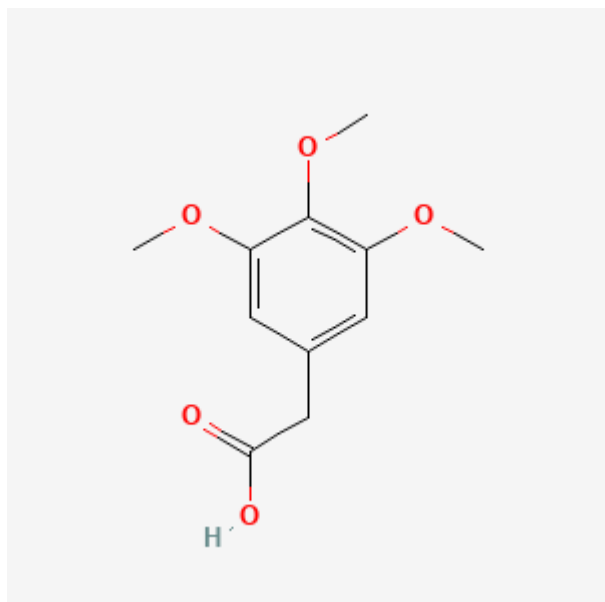


Figure 1: Chemical Structure of **3,4,5-Trimethoxyphenylacetic acid**

IUPAC Name: 2-(3,4,5-trimethoxyphenyl)acetic acid[1]

Physicochemical Properties

A summary of the key physicochemical properties of **3,4,5-trimethoxyphenylacetic acid** is presented in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₄ O ₅	[1][2][3][4]
Molecular Weight	226.23 g/mol	[1][2][3][4]
Appearance	White to cream crystalline powder	[1][4]
Melting Point	117-120 °C	[3][4]
Boiling Point (estimate)	327.83 °C	[4]
Density (estimate)	1.2668 g/cm ³	[4]
pKa (predicted)	4.23 ± 0.10	[4]
Solubility	Soluble in water. Soluble in DMSO (45 mg/mL). Slightly soluble in chloroform and methanol.	[4][5]
CAS Number	951-82-6	[2][3][4]

Experimental Protocols

Synthesis of 3,4,5-Trimethoxyphenylacetic Acid

The following protocol is based on a patented method for the preparation of **3,4,5-trimethoxyphenylacetic acid**. This method involves a multi-step synthesis starting from 3,4,5-trimethoxybenzaldehyde.

Step 1: Synthesis of 3,4,5-Trimethoxymandelic Acid

- Preheat a solution of 3,4,5-trimethoxybenzaldehyde (TMB), a phase transfer catalyst, and chloroform.
- Separately, preheat an alkaline solution.
- Mix the two preheated solutions in a channel reactor.

- After the reaction, adjust the pH of the aqueous phase with concentrated hydrochloric acid to precipitate 3,4,5-trimethoxymandelic acid.
- Isolate the product by cooling crystallization.

Step 2: Intermediate Formation

- Dissolve the 3,4,5-trimethoxymandelic acid (or its salt) and sodium iodide in a polar aprotic solvent (e.g., acetonitrile or N,N-dimethylformamide).
- Preheat this solution and introduce it into a tubular reactor along with preheated trimethylchlorosilane.

Step 3: Reduction to **3,4,5-Trimethoxyphenylacetic Acid**

- Mix the reaction solution from the previous step with an organic acid and zinc powder in a polar aprotic solvent.
- Pass this mixture through a channel reactor, maintaining a temperature of 70-80 °C for 7.0-9.0 minutes.
- Cool the resulting reaction solution to induce crystallization.
- Filter the mixture and wash the filter cake.
- Combine the filtrate and washings, and remove the solvent under vacuum to yield the final product, **3,4,5-trimethoxyphenylacetic acid**.

In Vitro Anti-Inflammatory Activity Assay: Inhibition of Albumin Denaturation

This protocol describes a common in vitro assay to evaluate the anti-inflammatory activity of a compound by measuring its ability to inhibit protein denaturation.

- Preparation of Solutions:
 - Prepare a stock solution of **3,4,5-trimethoxyphenylacetic acid** in a suitable solvent (e.g., DMSO).

- Prepare a series of dilutions of the test compound from the stock solution.
- Prepare a 1% aqueous solution of bovine serum albumin (BSA).
- Use diclofenac sodium as a positive control and prepare a similar dilution series.
- Assay Procedure:
 - The reaction mixture consists of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.
 - A control group is prepared with the solvent instead of the test compound.
 - Incubate the mixtures at 37°C for 15 minutes.
 - Induce protein denaturation by heating the mixtures at 70°C for 5 minutes in a water bath.
 - After cooling, measure the absorbance of the solutions at 660 nm.
- Calculation:
 - The percentage inhibition of protein denaturation is calculated using the formula:
Percentage Inhibition = $\frac{[(\text{Absorbance of Control} - \text{Absorbance of Test Sample}) / \text{Absorbance of Control}] \times 100$

In Vitro Antioxidant Activity Assay: DPPH Radical Scavenging

This protocol outlines the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, a widely used method to determine the free radical scavenging activity of a compound.

- Preparation of Reagents:
 - Prepare a stock solution of **3,4,5-trimethoxyphenylacetic acid** in a suitable solvent (e.g., methanol or ethanol). Create a dilution series from this stock.
 - Prepare a 0.1 mM solution of DPPH in the same solvent.

- Use ascorbic acid or Trolox as a positive control and prepare a corresponding dilution series.
- Assay Procedure:
 - In a 96-well microplate, add a specific volume of the test compound dilutions to the wells.
 - Add the DPPH solution to each well.
 - For the control, mix the solvent with the DPPH solution.
 - Incubate the plate in the dark at room temperature for 30 minutes.
 - Measure the absorbance at 517 nm using a microplate reader.
- Calculation:
 - The percentage of DPPH radical scavenging activity is calculated as follows: Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
 - The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

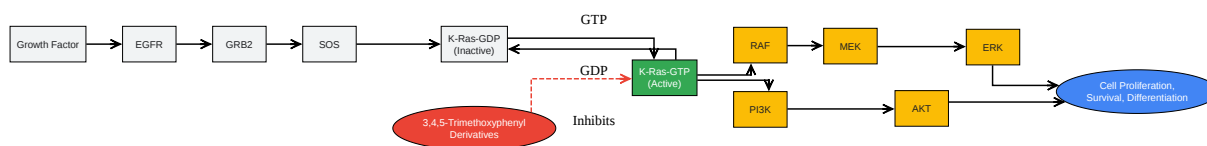
Biological Activity and Signaling Pathways

3,4,5-Trimethoxyphenylacetic acid and its structural analogs have been investigated for a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Notably, the 3,4,5-trimethoxyphenyl motif is found in various biologically active molecules.

Inhibition of Oncogenic K-Ras Signaling

Chalcones containing the 3,4,5-trimethoxyphenyl moiety have demonstrated the ability to selectively inhibit oncogenic K-Ras signaling. The K-Ras protein is a key component of the RAS/MAPK pathway, which regulates cell proliferation, differentiation, and survival. Mutations in the KRAS gene are prevalent in many human cancers, leading to constitutively active K-Ras

and uncontrolled cell growth. The inhibition of this pathway is a critical target for cancer therapy.

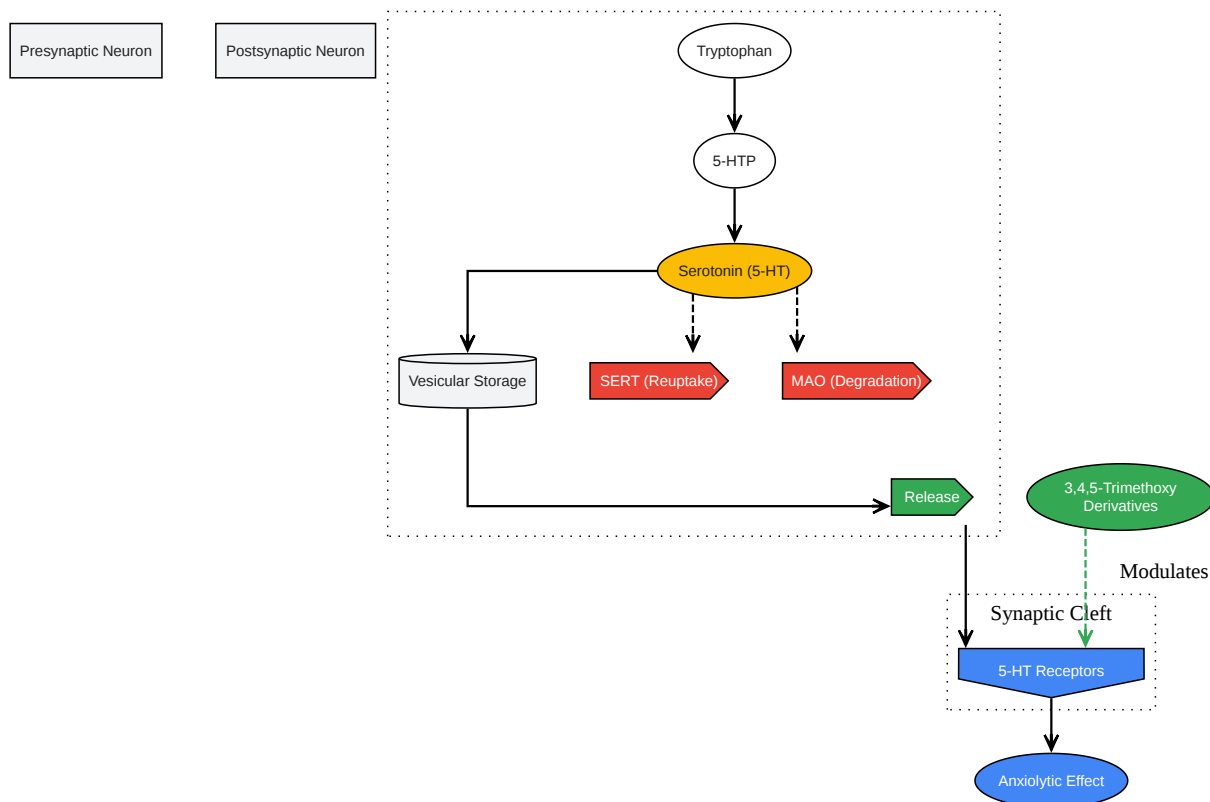


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K-Ras Signaling Pathway Inhibition

Modulation of Serotonergic Pathways in Anxiety

Derivatives of the related compound, 3,4,5-trimethoxycinnamic acid, have been shown to possess anxiolytic properties. These effects are believed to be mediated through the modulation of the serotonergic system. Serotonin (5-HT) is a neurotransmitter that plays a crucial role in regulating mood, anxiety, and other physiological processes. The anxiolytic effects may involve interactions with serotonin receptors and modulation of key enzymes in neurotransmitter synthesis, such as tyrosine hydroxylase.



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Serotonergic Pathway Modulation

This technical guide serves as a foundational resource for understanding the chemical and biological properties of **3,4,5-trimethoxyphenylacetic acid**. The information provided herein is

intended to support further research and development efforts in the fields of medicinal chemistry and drug discovery.

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